3-Bromo-2-fluoronitrobenzene
Overview
Description
3-Bromo-2-fluoronitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is characterized by a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 1-position. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Bromo-2-fluorobenzene: This method involves the nitration of 3-bromo-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a temperature of 0-5°C to control the reaction rate and prevent over-nitration.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where 3-bromo-2-fluorobenzene is treated with a fluoride source such as cesium fluoride (CsF) in the presence of a suitable catalyst. This reaction replaces the bromine atom with a fluorine atom.
Industrial Production Methods: The industrial production of this compound often involves large-scale nitration processes with stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 3-bromo-2-fluoroaniline.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines, such as 3-bromo-2-fluoroaniline.
Substitution Products: Different halogenated derivatives and other functionalized compounds.
Scientific Research Applications
3-Bromo-2-fluoronitrobenzene is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is utilized in the synthesis of various drugs, including anticancer agents and other therapeutic compounds.
Industry: Its applications extend to the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-2-fluoronitrobenzene exerts its effects depends on the specific reaction or application. For example, in the synthesis of pharmaceuticals, the compound may act as an intermediate that undergoes further reactions to form the final active drug molecule. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-Chloro-2-fluoronitrobenzene
3-Bromo-2-chloronitrobenzene
3-Bromo-2-fluoroaniline
3-Chloro-2-fluoroaniline
Properties
IUPAC Name |
1-bromo-2-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYFDHRLYOKUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654275 | |
Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-94-4 | |
Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-bromo-2-fluoronitrobenzene?
A1: The molecular formula of this compound is C6H3BrFNO2. Based on the atomic weights of the constituent elements, its molecular weight is calculated to be approximately 218.0 g/mol.
Q2: What is known about the reduction of this compound by Copper(I)?
A2: One of the provided research papers focuses specifically on this reaction. [] While the abstract doesn't provide specific details about the reaction products or conditions, the title, "SYNTHESIS OF this compound AND ITS REDUCTION BY COPPER(I)" [], suggests that this research investigated the capability of Copper(I) to reduce the nitro group in the compound. Further investigation into the full text of the research paper would be needed to understand the specifics of this reduction reaction.
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